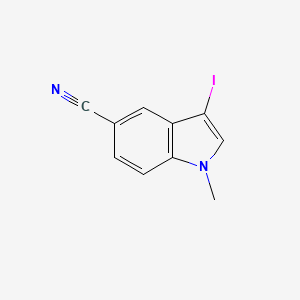

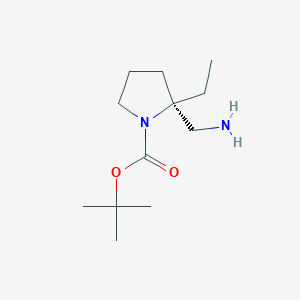

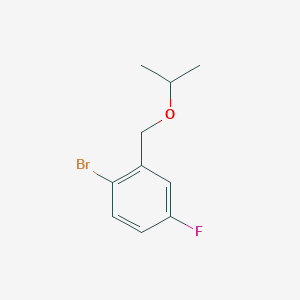

![molecular formula C11H15N5O B1446197 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1955506-85-0](/img/structure/B1446197.png)

1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

概要

説明

1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Synthesis Analysis

Triazoles can be synthesized using various methods . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis

Triazoles comprise three nitrogen atoms and two carbon atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

Triazoles and their derivatives have shown versatile biological activities due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .科学的研究の応用

Antiviral Agents

Field: Medicinal Chemistry

Results: The triazole moiety’s stability and ability to form hydrogen bonds allow it to interact effectively with biomolecular targets, leading to improved solubility and potent antiviral activity .

Drug Discovery

Field: Pharmaceutical Sciences

Results: The unique properties of triazoles have led to the development of several medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs .

Antimicrobial Activity

Field: Biochemistry

Results: The derivatives have shown activity against a range of microbial pathogens, indicating their potential for use in treating microbial infections .

Anticancer Research

Field: Oncology

Results: Some triazole derivatives have been found to be active against various cancers, suggesting their use as a basis for developing new anticancer drugs .

Organocatalysis

Field: Organic Chemistry

Results: Their application in organocatalysis has led to more efficient and selective synthetic processes .

Materials Science

Field: Materials Chemistry

Results: The incorporation of triazole derivatives has resulted in materials with enhanced performance for various industrial applications .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound “1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a derivative of 1,2,3-triazoles, a class of compounds known for their diverse biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

1,2,3-triazoles are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that 1,2,3-triazoles have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . This suggests that the compound may have similar stability and could potentially exhibit favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities exhibited by 1,2,3-triazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Action Environment

It’s worth noting that 1,2,3-triazoles are known for their high chemical stability , suggesting that the compound may maintain its action and efficacy under a variety of environmental conditions.

特性

IUPAC Name |

1-(2-aminoethyl)-N-ethylbenzotriazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-2-13-11(17)8-3-4-10-9(7-8)14-15-16(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKJXNHYLNNYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。